CefazolinLactone

Description

Cefazolin Lactone is a structural derivative or degradation product of Cefazolin, a first-generation cephalosporin antibiotic. Cefazolin itself is characterized by a 7-[1-(1H)-tetrazolylacetamido] group and a 3-[2-(5-methyl-1,3,4-thiadiazolyl)-thiomethyl] side chain, contributing to its broad-spectrum activity against Gram-positive and some Gram-negative bacteria . The lactone form arises from intramolecular cyclization, often observed as an impurity during synthesis or storage. Analytical methods, such as high-performance liquid chromatography (HPLC), identify Cefazolin Lactone with a Relative Analytical Response Limit (F) of 0.50 at 254 nm, distinguishing it from other impurities like open-ring derivatives or epimers . Pharmacopeial standards now mandate rigorous testing for such related compounds to ensure drug quality and safety .

Properties

IUPAC Name |

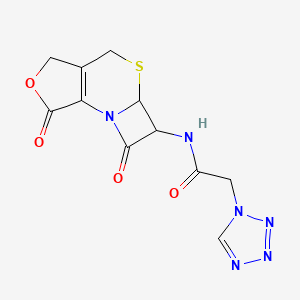

N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-(tetrazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N6O4S/c18-6(1-16-4-12-14-15-16)13-7-9(19)17-8-5(2-21-11(8)20)3-22-10(7)17/h4,7,10H,1-3H2,(H,13,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDYQARPBBHWKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=O)O1)N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of CefazolinLactone involves the use of D-7-ACA (7-amino-3-hydroxy-3-cephalosporin-4-carboxylic acid) solution and tetrazoleacetic acid mixed anhydride solution as reaction raw materials . The process includes steps such as water extraction, temperature control, and filtration washing to obtain the final product . This method ensures the stable and efficient production of this compound, which can be further used to produce cefazolin sodium .

Chemical Reactions Analysis

Formation of Cefazolin Lactone

Cefazolin lactone can form through the degradation of cefazolin via multiple pathways. Acid hydrolysis of cefazolin leads to the formation of cefazoloic acid, which subsequently forms a lactone . Studies indicate that lactonization can occur rapidly, especially under acidic conditions .

The general degradation pathway can be represented as follows :

-

Cefazolin undergoes acid hydrolysis, yielding cefazoloic acid.

-

Cefazoloic acid transforms into cefazolin lactone.

-

The lactone is decarboxylated, leading to bond migration and the expulsion of the cephem nucleus.

Degradation Pathways and Mechanisms

Cefazolin's degradation involves the cleavage of the β-lactam moiety and the ester group of the acetoxy side chain, which are susceptible to hydrolysis .

Acidic Degradation

Under acidic conditions, cefazolin rapidly converts to deacetylcephalothin lactone without significant accumulation of deacetylcephalothin .

Hydrolytic Intermediates

The formation of deacetyl derivatives and their lactones occurs as hydrolytic intermediates during the degradation of cephalosporins .

Reaction Scheme

The degradation process can be described by the following general formula, which is valid across a range of pH conditions :

k1, k3, and k5 represent the rates of β-lactam cleavage in the nucleus.

Factors Influencing Reaction Rates

Several factors can influence the reaction rates of cefazolin lactone formation and degradation:

-

Temperature : Higher temperatures generally accelerate degradation processes .

-

Concentration : The concentration of reactants can affect the reaction kinetics .

Toxicity

Cefazolin sodium can cause adverse drug reactions (ADR), particularly affecting the cardiovascular and nervous systems. These reactions are linked to the presence of impurities such as cefazolin lactone . Cefazolin lactone is easily hydrolyzed in an aqueous solution and may not be detected in vivo .

Pharmaceutical Stability

The formation of cefazolin lactone impacts the stability of cefazolin formulations, potentially reducing its therapeutic efficacy and safety. Understanding the degradation pathways and reaction kinetics is crucial for optimizing pharmaceutical formulations and storage conditions to minimize lactone formation .

Scientific Research Applications

Chemistry

CefazolinLactone is utilized as a model compound in studies focusing on the reactivity and stability of cephalosporin derivatives. Its structural properties allow researchers to investigate chemical behaviors and degradation pathways, contributing to the development of more effective antibiotics .

Biology

In biological research, this compound is employed to study mechanisms of antibiotic resistance. Understanding how bacteria adapt to antibiotics can inform the development of new therapeutic strategies and compounds that can overcome resistance .

Medicine

Preclinical studies evaluate this compound's efficacy and safety as an antibiotic. These studies are crucial for determining appropriate dosages, potential side effects, and overall effectiveness against various bacterial strains .

Industry

This compound plays a role in the pharmaceutical industry, particularly in the production of cefazolin sodium, which is widely used in clinical settings for treating infections caused by susceptible organisms .

Data Tables

The following tables summarize key findings related to this compound's applications:

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Model compound for cephalosporin studies | Stability and reactivity analysis |

| Biology | Mechanisms of antibiotic resistance | Insights into bacterial adaptation |

| Medicine | Preclinical efficacy evaluations | Effective against multiple bacterial strains |

| Industry | Production of cefazolin sodium | Widely used in clinical settings |

Nanofiber-Mediated Drug Release System

A study investigated Cefazolin-loaded double-shelled hollow mesoporous silica nanofibers embedded in polycaprolactone (PCL). The results showed a sustained release profile for cefazolin, effectively inhibiting Staphylococcus aureus growth while maintaining high viability rates for human adipose-derived stem cells. This application highlights the potential for using this compound in advanced drug delivery systems .

Toxicity Profiling of Impurities

Research on cefazolin sodium impurities demonstrated embryotoxicity and cardiotoxicity using zebrafish models. The study identified specific impurities that posed significant risks, emphasizing the importance of impurity profiling in ensuring drug safety . This work underlines how this compound can be pivotal in understanding drug safety profiles.

Mechanism of Action

CefazolinLactone exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, which inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death . The molecular targets of this compound include various PBPs, and the pathways involved include the peptidoglycan biosynthesis pathway .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Cephalosporin Derivatives

- Cefazolin vs. Cephalothin : Both share a β-lactam core, but Cefazolin’s 3-methylthiadiazole-thiomethyl group enhances stability against bacterial β-lactamases compared to Cephalothin’s acetyloxy group. Cefazolin Lactone retains the thiadiazole moiety but lacks the β-lactam ring’s antibacterial activity due to cyclization .

- Cefazolin Lactone vs. Ceftriaxone: Unlike third-generation Ceftriaxone, which has an aminothiazolyl-oxime side chain for extended Gram-negative coverage, Cefazolin Lactone’s structure limits its antibacterial efficacy .

Non-Cephalosporin Lactones

- Isotenuifolide : Contains a β-hydroxy-γ-methylene-α,β-unsaturated-γ-lactone unit, distinct from Cefazolin Lactone’s saturated lactone ring. Isotenuifolide’s IR absorption at 1,776 cm⁻¹ (lactone carbonyl) aligns with Cefazolin Lactone’s spectral features, but their biological roles differ entirely—antimicrobial vs. cytotoxic .

- Cabralean Hydroxy Lactone: A triterpenoid lactone with structural similarities to anticancer compounds. Its NMR profile overlaps with Cefazolin Lactone in lactone ring signals but diverges in alkyl chain configurations .

Antimicrobial Activity and Stability

Efficacy Against Bacterial Strains

Cefazolin demonstrates potent activity against Staphylococcus aureus (including penicillinase-producing strains) and Escherichia coli, with MIC values lower than those of Ampicillin and Cephalothin . However, lactonization abolishes its β-lactam-mediated bactericidal activity, rendering Cefazolin Lactone therapeutically inactive.

Enzymatic and Tissue Stability

- Enzyme Resistance : Cefazolin resists degradation by Staph. aureus and E. coli enzymes, unlike Ampicillin. Cefazolin Lactone’s stability in biological matrices remains unstudied, but cephalosporin lactones generally exhibit lower metabolic clearance than open-ring forms .

- Tissue Homogenates : Cefazolin degrades slower in rat tissues than Cephalothin, suggesting its lactone form may persist longer in vivo .

Analytical Profiles and Impurity Levels

HPLC Characterization

Cefazolin Lactone is quantified using a YMC-Pack Pro C18 column, eluting at ~36 minutes. Its F value (0.50) exceeds impurities like tetrazolylacetic acid (F = 0.07) but is lower than epimer (F = 1.2) or pivaloyl derivatives (F = 1.4), indicating moderate prevalence in formulations .

Pharmacopeial Standards

The USP 31 monograph for Cefazolin Sodium now enforces a 3.5% total impurity limit, with individual unspecified impurities capped at 1.0%—a benchmark aligning with stricter regulatory requirements for cephalosporins .

Toxicity Profile

Zebrafish Larval Studies

At 5 days post-fertilization (dpf), the LD₅₀ for impurities in 3 dpf larvae is significantly lower than TD₅₀ values, suggesting heightened toxicity during early development .

Biological Activity

Cefazolin lactone, a derivative of the first-generation cephalosporin antibiotic cefazolin, exhibits significant biological activity primarily through its mechanism of action against bacterial infections. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacokinetics, safety profile, and comparative effectiveness with similar compounds.

Cefazolin lactone primarily targets the bacterial cell wall , inhibiting its synthesis. This action is executed by binding to penicillin-binding proteins (PBPs), which are crucial for the final stages of peptidoglycan synthesis in bacteria. The inhibition leads to bacterial cell lysis and death due to the activity of autolytic enzymes such as autolysins and murein hydrolases .

Key Points:

- Target : Bacterial cell wall synthesis.

- Mode of Action : Inhibition of PBPs.

- Result : Bacterial cell lysis.

Pharmacokinetics

Cefazolin lactone is characterized by:

- High serum levels post-administration, indicating effective systemic distribution.

- Rapid excretion via urine, which is crucial for maintaining therapeutic levels in the treatment of infections .

Pharmacokinetic Properties:

| Property | Value |

|---|---|

| Peak Serum Concentration | 38.8 µg/mL (1 g dose) |

| Half-life | 2 hours |

| Protein Binding | 81% |

Safety and Efficacy

Recent studies have highlighted the safety profile of cefazolin lactone. For instance, high-dose cefazolin (up to 9 g/day) has been shown to be safe and well-tolerated in patients with bacteremia or skin and soft tissue infections (SSTIs), particularly in those with higher body weight .

Adverse Effects:

- Lower rates of nephrotoxicity and hepatotoxicity compared to other antibiotics have been documented .

- Allergic reactions are relatively rare, with a study showing that cefazolin did not cause significant allergic symptoms in patients with known penicillin allergies .

Comparative Effectiveness

Cefazolin lactone is often compared with other cephalosporins and antibiotics. It has been noted for its superior activity against certain strains of bacteria, particularly Escherichia coli and Klebsiella species, where it exhibits two- to eightfold greater activity than other first-generation cephalosporins like cephaloridine and cephalothin .

Comparative Efficacy Table:

| Antibiotic | Activity Against E. coli | Activity Against Klebsiella |

|---|---|---|

| Cefazolin | Higher | Higher |

| Cephaloridine | Moderate | Moderate |

| Cephalothin | Moderate | Lower |

Case Studies

- High-Dose Cefazolin in Obese Patients : A study involving 208 patients demonstrated that high-dose cefazolin significantly reduced surgical site infections from 16.5% to 5.6% when administered perioperatively at higher doses compared to standard doses .

- Safety in Patients with Penicillin Allergy : In a cohort study, patients allergic to beta-lactams receiving cefazolin had fewer surgical site infections compared to those treated with clindamycin or vancomycin, suggesting cefazolin's efficacy even in sensitive populations .

Q & A

Q. How to ensure reproducibility in Cefazolin Lactone stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.